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Compound of Interest

Compound Name: Isopropyl 2-1sopropylphenyl Ether

Cat. No.: B134431

For Researchers, Scientists, and Drug Development Professionals
Introduction

Isopropyl 2-isopropylphenyl ether, a key organic compound, finds applications in various
research and development sectors, including its use as a reference standard and in the
synthesis of novel compounds. A thorough understanding of its spectroscopic properties is
fundamental for its identification, characterization, and quality control. This technical guide
provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for Isopropyl 2-Isopropylphenyl Ether.
Detailed experimental protocols for these analytical techniques are also presented to aid
researchers in their practical applications.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for Isopropyl 2-Isopropylphenyl
Ether, the following tables summarize predicted data obtained from computational models.
This data serves as a valuable reference for spectral interpretation.

Table 1: Predicted *H NMR Data (CDCls)
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Chemical Shift Multiplicity Integration Assignment

(ppm)

72-74 Multiplet 4H Aromatic protons

45-4.7 Septet 1H CH (isopropoxy)

3.3-35 Septet 1H CH (isopropyl)

1.3-14 Doublet 6H CHs (isopropoxy)

1.2-1.3 Doublet 6H CHs (isopropyl)
Table 2: Predicted **C NMR Data

Chemical Shift (ppm) Assignment

154 - 156 C (aromatic, C-O)
140 - 142 C (aromatic, C-CH)
126 - 128 CH (aromatic)

124 - 126 CH (aromatic)

122 - 124 CH (aromatic)
115-117 CH (aromatic)
71-73 CH (isopropoxy)
27 - 29 CH (isopropyl)

22 -24 CHs (isopropoxy)
23-25 CHs (isopropyl)

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3050 - 3000 Medium C-H stretch (aromatic)
2980 - 2850 Strong C-H stretch (aliphatic)
1600, 1480 Medium-Strong C=C stretch (aromatic)
1250 - 1200 Strong C-O-C stretch (asymmetric)
1100 - 1000 Strong C-O-C stretch (symmetric)
250 - 700 Strong C-H bend (aromatic, ortho-

disubstituted)

Table 4: Predicted Mass Spectrometry (Electron lonization) Data

m/z Relative Intensity (%) Proposed Fragment
178 40 [M]* (Molecular lon)
136 100 [M - CsHe]*

118 30 [M - C3H-O]*

91 50 [C7H7]*

43 80 [C3H7]*

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters

may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

¢ Dissolve 5-10 mg of Isopropyl 2-Isopropylphenyl Ether in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).
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Transfer the solution to a clean, dry 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.
. IH NMR Acquisition:[1][2][3]

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[1]

Shim the magnetic field to achieve homogeneity.[1]

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for
1H), pulse width, and relaxation delay.[1]

Acquire the Free Induction Decay (FID) and perform Fourier transformation to obtain the
spectrum.[3]

Phase the spectrum and perform baseline correction.[1]

Reference the spectrum to the residual solvent peak or the internal standard (TMS at O
ppm).

. 13C NMR Acquisition:[4][5]
The sample preparation is the same as for *H NMR.
Tune the probe to the 13C frequency.[4]
Use a standard pulse sequence for proton-decoupled 3C NMR.[4]

Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is
typically required to achieve an adequate signal-to-noise ratio.[6]

Set a suitable spectral width (e.g., 0-220 ppm) and relaxation delay.[4]

Process the data similarly to the *H NMR spectrum (Fourier transformation, phasing,
baseline correction, and referencing).[4]
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Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

1. Sample Preparation:

» For liquid samples like Isopropyl 2-Isopropylphenyl Ether, a thin film can be prepared
between two salt plates (e.g., NaCl or KBr).

» Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, where a drop of the
liquid is placed directly on the ATR crystal.[7]

2. Data Acquisition:[8]
e Record a background spectrum of the empty sample holder or clean ATR crystal.
o Place the prepared sample in the instrument's sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).

[9]

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

e For a volatile compound like Isopropyl 2-Isopropylphenyl Ether, direct infusion via a
heated probe or injection into a gas chromatograph (GC-MS) is common.

2. lonization:

» Electron lonization (El) is a standard method for the analysis of relatively small, volatile
organic molecules.[10][11]

« In El, the sample molecules in the gas phase are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.[10][11]

3. Mass Analysis and Detection:
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e The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
e The analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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